molecular formula C12H8N2 B1348114 4-(2-Pyridyl)benzonitrile CAS No. 32111-34-5

4-(2-Pyridyl)benzonitrile

Cat. No.: B1348114
CAS No.: 32111-34-5
M. Wt: 180.2 g/mol
InChI Key: CCMRFUCSFRRPNT-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)benzonitrile: is an organic compound with the molecular formula C₁₂H₈N₂ and a molecular weight of 180.2053 g/mol . It consists of a pyridine ring attached to a benzonitrile moiety, making it a heterocyclic aromatic compound. This compound is also known by other names such as pyridine, 2-(p-cyanophenyl)- .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the cyanation of benzaldehyde using hydroxylamine hydrochloride under mild reaction conditions. This method is advantageous due to its low production cost and suitability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Products typically include oxidized derivatives of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary based on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    Benzonitrile: Similar in structure but lacks the pyridine ring.

    2-Cyanopyridine: Similar but with the nitrile group directly attached to the pyridine ring.

Uniqueness: 4-(2-Pyridyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

4-pyridin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMRFUCSFRRPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185899
Record name 4-(2-Pyridyl)benzonitrile
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32111-34-5
Record name 4-(2-Pyridinyl)benzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=32111-34-5
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Record name 4-(2-Pyridyl)benzonitrile
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Record name 4-(2-Pyridyl)benzonitrile
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Record name 4-(2-pyridyl)benzonitrile
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Record name 4-(2-PYRIDYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

Pd(PPh3)4 (0.404 gm, 0.35 mmol) was added to a degassed solution of 4-cyanobenzene boronic acid (1.029 g, 7 mmol) and 2-bromopyridine (1.11 g, 7 mmol) in 75 mL acetonitrile. 0.4 M sodium carbonate solution (35 mL) was added to the reaction mixture and the resulting solution was refluxed at 90° C. under Ar for 24 hours (progress of reaction was monitored by TLC). The reaction mixture was cooled and aqueous layer was separated. The organic layer containing the product and spent catalyst was mixed with silica gel (15 g) and concentrated to dryness. The 4-(2-pyridyl)-benzonitrile was isolated by column chromatography (0.850 g, 68%). LCMS: MH+=181; 1H NMR (CDCl3) δ 8.85 (d, 1H), 8.7 (dd, 1H), 7.9 (dd, 1H), 7.75 (d, 2H), 7.7 (d, 2H), 7.4 (dd, 1H).
Quantity
35 mL
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1.029 g
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1.11 g
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reactant
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75 mL
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0.404 g
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of 7.05 g (102 mmol) of sodium nitrite in 16 ml of water is added dropwise at 5° C. in the course of 30 min to a suspension of 11.8 g (0.10 mol) of 4-amino-benzonitrile in 40 ml of water and 36.2 ml of conc. HCl. The turbid yellow reaction solution is then added dropwise at 35-40° C. over a period of 100 min to 121 ml of pyridine. After 45 minutes' stirring at 90° C. the excess pyridine is evaporated off (RV; 60° C.), and the residue is taken up in ethyl acetate and washed with water and brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; hexane/ethyl acetate 4:1→3:2→1:1→ethyl acetate) yields 4-(pyridin-2-yl)-benzonitrile, followed by 4-(pyrid-3-yl)-benzonitrile [1H-NMR (CDCl3) 8.86 (dd, J=2, 1, 1H), 8.68 (dd, J=5, 2, 1H), 7.89 (m, 1H), 7.79 (d, J=9, 2H), 7.69 (d, J=9, 2H), 7.43 (dd, J=8, 5, 1H)] and finally 4-(pyridin-4-yl)-benzonitrile.
Quantity
7.05 g
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reactant
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11.8 g
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reactant
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16 mL
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solvent
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40 mL
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36.2 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 11 using 2-bromopyridine instead of 1-bromo-3-pentyloxybenzene and 4-cyanophenylboronic acid instead of tert-butyl N-[ 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-benzyl]carbamate.
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Q & A

Q1: What is the significance of the research on the preparation of 4-(2'-pyridyl)benzyl hydrazine from 4-(2-Pyridyl)benzonitrile?

A1: The research presented in the paper focuses on developing a cost-effective and scalable method for synthesizing 4-(2'-pyridyl)benzyl hydrazine []. This compound is likely an important intermediate in the production of pharmaceuticals or other fine chemicals. The researchers achieved this by using this compound as a starting material and employing a two-step reduction process. This method is advantageous because it utilizes readily available and inexpensive starting materials, avoids harsh reaction conditions and expensive catalysts, and can be easily scaled for industrial production [].

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